molecular formula C18H27ClN2O2 B14635406 Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate CAS No. 55296-34-9

Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate

Katalognummer: B14635406
CAS-Nummer: 55296-34-9
Molekulargewicht: 338.9 g/mol
InChI-Schlüssel: HYEKDTQSXVBOLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a butyl ester group, a chloro substituent, and a diazenyl linkage, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate typically involves the reaction of 4-chloropentanoic acid with butanol in the presence of a dehydrating agent such as sulfuric acid to form the butyl ester. The diazenyl group is introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid, followed by coupling with the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alcohols or amines, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the chloro substituent may enhance binding affinity to certain proteins. These interactions can modulate biochemical pathways and result in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butyl 4-chloro-4-[(E)-(2-methylbutan-2-yl)diazenyl]pentanoate
  • Butyl 4-chloro-4-[(E)-(2-ethylbutan-2-yl)diazenyl]pentanoate

Uniqueness

Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate is unique due to its phenylpropan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Eigenschaften

CAS-Nummer

55296-34-9

Molekularformel

C18H27ClN2O2

Molekulargewicht

338.9 g/mol

IUPAC-Name

butyl 4-chloro-4-(2-phenylpropan-2-yldiazenyl)pentanoate

InChI

InChI=1S/C18H27ClN2O2/c1-5-6-14-23-16(22)12-13-18(4,19)21-20-17(2,3)15-10-8-7-9-11-15/h7-11H,5-6,12-14H2,1-4H3

InChI-Schlüssel

HYEKDTQSXVBOLT-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)CCC(C)(N=NC(C)(C)C1=CC=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.